molecular formula C8H12N2O3 B6265036 tert-butyl4-hydroxy-1H-imidazole-1-carboxylate CAS No. 2229203-91-0

tert-butyl4-hydroxy-1H-imidazole-1-carboxylate

Cat. No. B6265036
CAS RN: 2229203-91-0
M. Wt: 184.19 g/mol
InChI Key: FOVJQVOUDOVHCH-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate (TBHIC) is an organic compound with a molecular formula of C7H10N2O2. It is a derivative of imidazole and is an important intermediate in the synthesis of several pharmaceuticals. TBHIC has been studied for its potential applications in drug synthesis, as well as its biochemical and physiological effects.

Scientific Research Applications

Tert-butyl4-hydroxy-1H-imidazole-1-carboxylate is used as an intermediate in the synthesis of several pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antidiabetic agents. It is also used in the synthesis of several other compounds, including imidazole-1-carboxamide and imidazole-1-carboxylate derivatives. This compound has been studied for its potential applications in drug delivery systems, as well as its ability to modulate the activity of enzymes involved in the metabolism of drugs.

Mechanism of Action

Tert-butyl4-hydroxy-1H-imidazole-1-carboxylate has been studied for its ability to modulate the activity of enzymes involved in drug metabolism. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. This compound has also been shown to inhibit the activity of other enzymes, such as cytochrome b5 and aldo-keto reductases.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. It has been shown to have anti-inflammatory and antidiabetic effects, as well as the ability to modulate the activity of enzymes involved in drug metabolism. This compound has also been shown to have potential anti-cancer effects, as well as the ability to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

Tert-butyl4-hydroxy-1H-imidazole-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is chemically stable and non-toxic. It can also be used in a variety of reactions and is readily available. However, this compound is also limited in its use in lab experiments due to its low solubility in water and its relatively high reactivity.

Future Directions

The potential future directions for tert-butyl4-hydroxy-1H-imidazole-1-carboxylate include further research into its potential applications in drug delivery systems, as well as its ability to modulate the activity of enzymes involved in drug metabolism. Additionally, further research into its anti-inflammatory, antidiabetic, and anti-cancer effects could be beneficial. Furthermore, research into its potential as an antioxidant and its ability to modulate the immune system could be beneficial. Finally, research into its potential applications in biotechnology and its potential as a therapeutic agent could be beneficial.

Synthesis Methods

Tert-butyl4-hydroxy-1H-imidazole-1-carboxylate can be synthesized using a variety of methods, including the reaction of tert-butyl isocyanide with 4-hydroxy-1H-imidazole-1-carboxylic acid. The reaction is catalyzed by a base, such as potassium carbonate, and yields this compound in good yields. Other methods of synthesis include the reaction of tert-butyl isocyanide with imidazole and the reaction of 4-hydroxy-1H-imidazole-1-carboxylic acid with tert-butyl bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-hydroxy-1H-imidazole-1-carboxylate involves the reaction of tert-butyl 4-chloro-1H-imidazole-1-carboxylate with sodium hydroxide and then with hydroxylamine hydrochloride.", "Starting Materials": [ "tert-butyl 4-chloro-1H-imidazole-1-carboxylate", "sodium hydroxide", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-chloro-1H-imidazole-1-carboxylate in a mixture of water and ethanol.", "Step 2: Add sodium hydroxide to the mixture and stir for several hours at room temperature.", "Step 3: Add hydroxylamine hydrochloride to the mixture and stir for several more hours.", "Step 4: Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Purify the product by recrystallization from ethanol." ] }

CAS RN

2229203-91-0

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

tert-butyl 4-hydroxyimidazole-1-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-4-6(11)9-5-10/h4-5,11H,1-3H3

InChI Key

FOVJQVOUDOVHCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)O

Purity

95

Origin of Product

United States

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